molecular formula C16H12N4OS2 B2580284 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1210773-68-4

1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2580284
CAS No.: 1210773-68-4
M. Wt: 340.42
InChI Key: TWSFMVJNJFZRQA-UHFFFAOYSA-N
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Description

1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a complex structure incorporating a thiazole ring, a cyanophenyl group, and a thiophen-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable α-haloketone and thiourea under basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the thiazole intermediate.

    Attachment of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the thiazole-cyanophenyl intermediate with thiophen-2-ylmethyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and cyanophenyl groups can facilitate binding to active sites, while the thiophen-2-ylmethyl group may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

    1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a thiophen-2-ylmethyl group.

    1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(methyl)urea: Similar structure but with a methyl group instead of a thiophen-2-ylmethyl group.

Uniqueness: 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophen-2-ylmethyl group, which can impart distinct electronic and steric properties, potentially enhancing its biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c17-8-11-3-5-12(6-4-11)14-10-23-16(19-14)20-15(21)18-9-13-2-1-7-22-13/h1-7,10H,9H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSFMVJNJFZRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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